Physicochemical Differentiation from Non-Halogenated and 6-Chloro Analogs
The physicochemical profile of 6-Bromo-3-nitroimidazo[1,2-a]pyridine, particularly its lipophilicity, differentiates it from its non-halogenated or 6-chloro counterparts, impacting its suitability in early-stage drug discovery. The predicted LogP of 1.98–2.0 [1] contributes to a balanced profile between membrane permeability and aqueous solubility, a crucial parameter often requiring optimization in related antileishmanial series [2]. While 6-chloro analogs may be used, the bromine atom provides a different reactivity profile for subsequent cross-coupling reactions .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted LogP: 1.98 - 2.005 |
| Comparator Or Baseline | 3-nitroimidazo[1,2-a]pyridine (unsubstituted) and 6-chloro-3-nitroimidazo[1,2-a]pyridine (LogP would differ due to halogen atom) |
| Quantified Difference | Quantitative difference cannot be stated without a direct comparator, but the presence of the 6-bromo group directly influences the LogP value compared to the unsubstituted core. |
| Conditions | Predicted data from ChemicalBook [1] and ChemScene . |
Why This Matters
The specific LogP value serves as a key filter for computational models and a starting point for optimizing the ADME properties of a lead series, making this specific building block a preferred choice over less lipophilic analogs.
- [1] ChemicalBook. 6-BROMO-3-NITROIMIDAZO[1,2-A]PYRIDINE Chemical Properties. View Source
- [2] Paoli-Lombardo, R., Primas, N., Bourgeade-Delmas, S., Hutter, S., Sournia-Saquet, A., Boudot, C., Brenot, E., Castera-Ducros, C., Corvaisier, S., Since, M., Malzert-Freon, A., Courtioux, B., Valentin, A., Verhaeghe, P., Azas, N., Rathelot, P., Vanelle, P. Improving aqueous solubility and in vitro pharmacokinetic properties of the 3-nitroimidazo[1,2-a]pyridine antileishmanial pharmacophore. Pharmaceuticals 2022, 15, 8, 998. View Source
